Geraldol
Overview
Description
Geraldol is the O-methyl metabolite of fisetin in mice and is reported to suppress endothelial cell migration and proliferation .
Synthesis Analysis
It is also a metabolite of fisetin .
Molecular Structure Analysis
Geraldol has a molecular formula of C16H12O6 . It is a flavonoid and its identity has been confirmed through analytical high performance liquid chromatography, electrospray ionization-mass spectrometry, and nuclear magnetic resonance analyses .
Physical And Chemical Properties Analysis
Geraldol has an empirical formula of C16H12O6 and a molar mass of 300.27 g/mol . It is a reference substance for HPLC .
Scientific Research Applications
Specific Scientific Field
Pharmacokinetics and Nutritional Science
Summary of the Application
Geraldol, an active metabolite of fisetin, has been studied for its role in enhancing the bioavailability of fisetin, a polyphenol found in several fruits and vegetables . Fisetin has potential health benefits for neuroprotection, cardioprotection, chemoprevention, diabetes, inflammation, and oxidative stress .
Methods of Application or Experimental Procedures
A novel green technology of Hybrid-FENUMAT™ was used to develop a food-grade fisetin formulation (FF-20) through encapsulation of fisetin micelles into fenugreek galactomannan (FG) hydrogel scaffold . This was done to improve fisetin’s physical characteristics and bioavailability .
Results or Outcomes
The plasma concentration of fisetin when individuals consumed FF-20 was 26.9-fold greater than unformulated fisetin as determined by the area under the curve over 12 h . The maximum plasma concentration (Cmax) was also more than twenty-three times higher when supplemented with FF-20 compared to unformulated fisetin . The encapsulation also reduced the amount of conversion of fisetin to geraldol .
Application in Neuromyelitis Optica (NMO) Treatment
Specific Scientific Field
Neurology and Molecular Medicine
Summary of the Application
Geraldol has been identified as an inhibitor of aquaporin-4 (AQP4) binding by NMO-IgG . NMO is a severe neurological demyelinating autoimmune disease that affects the optic nerves and spinal cord . AQP4 is a known target of the autoimmune antibody NMO-IgG .
Methods of Application or Experimental Procedures
A cell-based high-throughput screening approach was developed to identify molecular inhibitors of NMO-IgG binding to AQP4 . Geraldol was purified from the herb extracts of Petroselinum crispum .
Results or Outcomes
Geraldol effectively blocked binding of NMO-IgG to AQP4 in immunofluorescence assays and decreased complement-dependent cytotoxicity (CDC) in NMO-IgG/complement-treated cells . Geraldol exhibited low cytotoxicity, with no effect on proliferation or apoptosis of cells . It did not alter the water transport function of AQP4 . The study suggests the potential therapeutic value of geraldol for NMO drug development .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,17-18,20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFQRUBJBPLPAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175851 | |
Record name | Geraldol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Geraldol | |
CAS RN |
21511-25-1 | |
Record name | Geraldol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21511-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Geraldol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021511251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Geraldol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30175851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GERALDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KR35TI2XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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